molecular formula C12H14ClNO3S B2941345 N-[(4-chlorophenyl)carbonyl]methionine CAS No. 69605-01-2

N-[(4-chlorophenyl)carbonyl]methionine

Cat. No. B2941345
CAS RN: 69605-01-2
M. Wt: 287.76
InChI Key: FZMXUJANQDCASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)carbonyl]methionine, also known as CMAC, is a synthetic amino acid derivative that has gained significant attention in scientific research due to its unique properties. CMAC is a highly specific and potent inhibitor of cysteine proteases, which are enzymes that play a critical role in a variety of physiological processes.

Scientific Research Applications

, is a potential candidate for drug development due to its structural similarity to methionine, an essential amino acid. Its modified side chain could be useful in designing drugs that target methionine metabolism, which is a critical pathway in cancer cells.

Synthetic Chemistry

The compound’s structure provides a versatile backbone for the synthesis of a wide range of chemical derivatives. This makes it valuable in synthetic chemistry for the development of new compounds with potential therapeutic or industrial applications.

Each of these applications represents a field where 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid could have significant impact, contributing to advancements in scientific research and technology. The compound’s versatility and the breadth of its potential uses make it a subject of great interest in various scientific disciplines .

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMXUJANQDCASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-benzoylamino)-4-methylsulfanyl-butyric acid

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